molecular formula C20H21N5O2S B2818264 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide CAS No. 921789-51-7

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide

Cat. No. B2818264
CAS RN: 921789-51-7
M. Wt: 395.48
InChI Key: WCEYTHDYZLCPJM-UHFFFAOYSA-N
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Description

“2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the S-alkylation reaction . For instance, “2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4 H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one” was synthesized using an S-alkylation reaction of the "4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4 H-1,2,4-triazole-3-thiol" .


Molecular Structure Analysis

Triazoles have two isomers: 1,2,3-triazoles and 1,2,4-triazoles, based on the way nitrogen and carbon atoms connect between each other . The structure of the compound can be characterized using spectroscopic techniques like FT-IR, 1D and 2D NMR, and HRMS .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized using techniques like IR and NMR spectroscopy . For instance, the IR spectrum of a similar compound showed signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

  • Cytotoxicity Testing of Novel Derivatives : Balewski et al. (2020) synthesized a range of derivatives including those similar to the specified compound. They found that certain derivatives displayed cytotoxic potency against human cancer cell lines, suggesting potential applications in cancer treatment (Balewski et al., 2020).

  • Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, similar to the compound . These compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

  • Synthesis and Antimicrobial Evaluation of Pyrazole-Imidazole-Triazole Hybrids : Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrid compounds, which demonstrated significant antimicrobial activity, suggesting potential for use in antimicrobial treatments (Punia et al., 2021).

  • Synthesis of Guanidine Derivative : Balewski and Kornicka (2021) synthesized a guanidine derivative similar to the specified compound, indicating the versatility of these structures in creating new chemical entities (Balewski & Kornicka, 2021).

  • Anticancer Activity of Annelated Derivatives : Hassan et al. (2020) synthesized a series of annelated imidazo[2,1-c][1,2,4]triazole derivatives. They found considerable anticancer activity in some of these compounds against specific cancer cell lines (Hassan et al., 2020).

  • Anticonvulsant Activity of Alkanamide Derivatives : Tarikogullari et al. (2010) explored the anticonvulsant activity of alkanamide derivatives with structures similar to the compound . They identified specific derivatives with significant anticonvulsant activity (Tarikogullari et al., 2010).

Mechanism of Action

The mechanism of action of triazole derivatives is often related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Triazoles are promising candidates for drug development and treatment of various diseases . Therefore, the discovery and development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-2-27-17-10-8-16(9-11-17)24-12-13-25-19(24)22-23-20(25)28-14-18(26)21-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEYTHDYZLCPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide

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